(S)-2,2-Diphenyl-2-(pyrrolidin-3-yl)acetamide
Overview
Description
The five-membered pyrrolidine ring is one of the nitrogen heterocycles widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .
Synthesis Analysis
Pyrrolidine derivatives can be synthesized using different strategies: (1) ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or (2) functionalization of preformed pyrrolidine rings, e.g., proline derivatives .
Molecular Structure Analysis
One of the most significant features of the pyrrolidine ring is the stereogenicity of carbons. The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Chemical Reactions Analysis
Pyrrolidine derivatives have been found to inhibit COX-2 with IC50 values in the range of 1–8 µM .
Scientific Research Applications
Synthesis and Biological Activity
- A novel compound derived from indibulin and combretastatin scaffolds, similar in structure to (S)-2,2-Diphenyl-2-(pyrrolidin-3-yl)acetamide, was synthesized and exhibited significant cytotoxic activity against various breast cancer cell lines, while showing low toxicity on normal cells (Saeedian Moghadam & Amini, 2018).
Corrosion Inhibition
- Derivatives of isoxazolidine and isoxazoline, related to the chemical structure , were synthesized and found effective as corrosion inhibitors in various mediums, showing potential industrial applications (Yıldırım & Cetin, 2008).
Chemical Oxidation Studies
- Research on similar compounds involving oxidation reactions with peracetic acid and other oxidants provided insights into potential chemical processes and reaction pathways (Pailloux et al., 2007).
Adsorption and Recovery of Metals
- Novel N-substituted acetamides, structurally related, have been used in studies for the efficient recovery and preconcentration of palladium from hydrochloric acid solutions, indicating potential applications in metal recovery and purification (Turanov et al., 2017).
Antiprion Activity
- Benzamide derivatives containing a similar acetylamino group showed binding affinity for human PrP(C) and inhibited its conversion into PrP(Sc), indicating their potential as therapeutic agents against prion diseases (Fiorino et al., 2012).
Spectroscopic and Quantum Mechanical Studies
- Bioactive benzothiazolinone acetamide analogs, structurally related, were synthesized and analyzed for their photochemical, thermochemical, and non-linear optical activities. This suggests potential applications in photovoltaic cells and ligand-protein interactions (Mary et al., 2020).
Future Directions
The development of clinically active drugs relies increasingly on the use of heterocyclic scaffolds, many of which contain nitrogen . Therefore, the exploration of pyrrolidine derivatives, including “(S)-2,2-Diphenyl-2-(pyrrolidin-3-yl)acetamide”, may continue to be a significant area of research in the future.
Properties
IUPAC Name |
2,2-diphenyl-2-[(3S)-pyrrolidin-3-yl]acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O/c19-17(21)18(16-11-12-20-13-16,14-7-3-1-4-8-14)15-9-5-2-6-10-15/h1-10,16,20H,11-13H2,(H2,19,21)/t16-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVJSBKKYHVODFT-MRXNPFEDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1C(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC[C@@H]1C(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
134002-25-8 | |
Record name | (S)-3-(Carbamoyldiphenylmethyl)pyrrolidine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0134002258 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-(CARBAMOYLDIPHENYLMETHYL)PYRROLIDINE,(S)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/60BD005469 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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